

A Technical Guide to the Solubility of Dichloralurea in Organic Solvents

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Compound of Interest

Compound Name: *Dicloralurea*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Dichloralurea and offers detailed experimental protocols for its quantitative determination in various organic solvents. Given the limited publicly available quantitative data, this document serves as a foundational resource for researchers, enabling the generation of precise and reproducible solubility profiles essential for drug development, formulation, and chemical synthesis.

Introduction to Dichloralurea

Dichloralurea, chemically known as N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a substance for which the common name "DCU" is approved by the Weed Science Society of America^[1]. Its molecular structure, characterized by a central urea moiety substituted with two bulky trichloro-hydroxyethyl groups, significantly influences its physicochemical properties, including solubility. Understanding its solubility in different organic solvents is critical for its application in various scientific and industrial domains.

Qualitative and Quantitative Solubility Profile

Publicly available quantitative solubility data for Dichloralurea in organic solvents is scarce. However, existing information provides a qualitative understanding of its solubility behavior.

Dichloralurea is reported to have very low solubility in water, with a value of 0.0074 mg/L at 20°C and pH 7, classifying it as having low water solubility[2]. In contrast, it is known to be soluble in certain organic solvents. Qualitative reports indicate that Dichloralurea dissolves in dichloromethane and dimethylformamide (DMF)[3]. It has also been noted that acetonitrile can be utilized to precipitate Dichloralurea, suggesting that its solubility in acetonitrile is lower, particularly at reduced temperatures[3].

Due to the lack of specific quantitative data, experimental determination is necessary to establish a precise solubility profile in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for Dichloralurea at a standard temperature of 25°C.

Table 1: Experimentally Determined Solubility of Dichloralurea in Various Organic Solvents at 25°C

Solvent	Classification	Solubility (g/100 mL)	Molarity (mol/L)	Notes
e.g., Dichloromethane	Chlorinated Solvent	Data to be determined	Calculated	e.g., Forms a clear, colorless solution
e.g., Dimethylformami de	Polar Aprotic	Data to be determined	Calculated	
e.g., Acetonitrile	Polar Aprotic	Data to be determined	Calculated	e.g., Lower solubility observed
e.g., Ethanol	Polar Protic	Data to be determined	Calculated	
e.g., Acetone	Polar Aprotic	Data to be determined	Calculated	
e.g., Toluene	Non-polar Aromatic	Data to be determined	Calculated	
e.g., Ethyl Acetate	Polar Aprotic	Data to be determined	Calculated	

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent. This protocol is designed to be adaptable for use with various organic solvents and analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

3.1. Materials and Equipment

- Dichloralurea (solid)
- Selected organic solvents (analytical grade or higher)

- Scintillation vials or sealed flasks
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

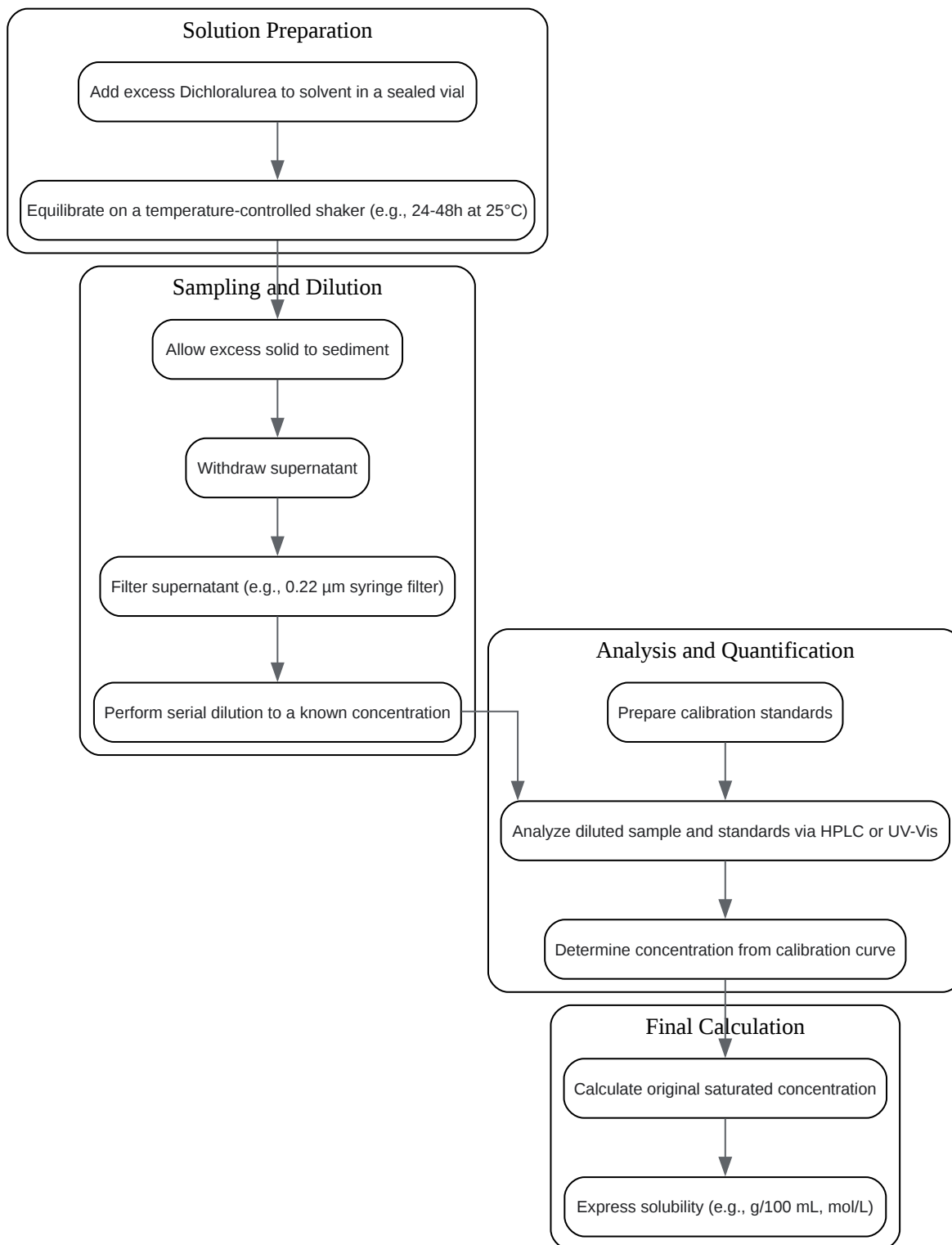
3.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid Dichloralurea to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach equilibrium.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

- Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification:
 - Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of Dichloralurea.
 - Prepare a calibration curve using standard solutions of Dichloralurea of known concentrations in the same solvent.
- Calculation of Solubility:
 - From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
 - Express the solubility in desired units, such as g/100 mL or mol/L.

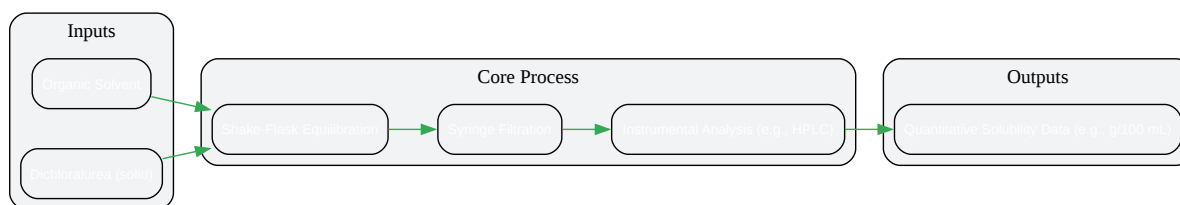
Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.



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Caption: Experimental workflow for determining the solubility of Dichloralurea.



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Caption: Logical relationship from inputs to output in solubility determination.

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